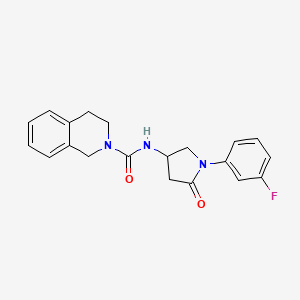

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Description

N-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a synthetic small molecule characterized by a 3,4-dihydroisoquinoline core fused with a carboxamide group. The pyrrolidin-5-one moiety at the 3-position of the dihydroisoquinoline ring and the meta-fluorophenyl substituent are critical structural features. These elements contribute to its physicochemical properties, including solubility, metabolic stability, and target-binding affinity.

Properties

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c21-16-6-3-7-18(10-16)24-13-17(11-19(24)25)22-20(26)23-9-8-14-4-1-2-5-15(14)12-23/h1-7,10,17H,8-9,11-13H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHCQHZSLLNRCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 373.39 g/mol. The structure features a dihydroisoquinoline core, which is known for its diverse biological activities, including neuroprotective and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Specifically, it has been studied for its inhibitory effects on:

- Monoamine Oxidase (MAO) : Both MAO-A and MAO-B are implicated in the metabolism of neurotransmitters such as serotonin and dopamine, making inhibitors valuable in treating depression and neurodegenerative diseases .

- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .

2. Cytotoxicity Studies

Cytotoxicity assessments have shown that certain derivatives of the compound exhibit selective toxicity towards cancer cells while sparing normal cells. For example, compounds with specific substitutions on the isoquinoline moiety demonstrated significant cytotoxic effects against various cancer cell lines .

3. Antimicrobial Activity

Recent studies have indicated that derivatives of this compound possess antimicrobial properties, particularly against drug-resistant strains of bacteria and fungi. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has revealed that:

- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring enhances the compound's lipophilicity, which may improve its ability to cross the blood-brain barrier .

- Pyrrolidine Ring Modifications : Variations in the pyrrolidine ring structure can significantly impact the compound's binding affinity to target enzymes .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a rodent model of Parkinson’s disease. Treatment with this compound resulted in reduced dopaminergic neuron loss and improved motor function scores compared to controls .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that specific derivatives exhibited potent antitumor activity against human breast cancer cells (MCF-7). The compounds induced apoptosis through the mitochondrial pathway, suggesting potential for development as anticancer agents .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in the combination of the dihydroisoquinoline-carboxamide scaffold with a fluorinated pyrrolidinone. Below is a detailed comparison with analogous molecules from the literature:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Fluorine Positioning: The meta-fluorine in the target compound (vs.

Heterocyclic Core: The dihydroisoquinoline-carboxamide scaffold (target compound) offers conformational rigidity compared to the thiadiazole () or naphthyridine () cores. This rigidity could enhance selectivity for specific biological targets .

Substituent Effects :

- Methoxy groups (e.g., in compound 6f) increase hydrophilicity but may reduce membrane permeability compared to the target’s fluorophenyl group .

- tert-Butyl substituents () improve metabolic stability but introduce steric bulk, which could limit binding in confined active sites .

Oxo-Group Positioning: The 5-oxopyrrolidinone in the target compound (vs. 4-oxo in naphthyridine analogs) creates distinct hydrogen-bonding opportunities, influencing interactions with enzymatic catalytic sites .

Implications for Drug Design

- Electron-Withdrawing Groups : Fluorine and oxo-groups enhance binding to electron-rich targets (e.g., kinases or GPCRs) by stabilizing charge interactions.

- Scaffold Rigidity: The dihydroisoquinoline core’s rigidity may reduce off-target effects compared to more flexible analogs like the thiadiazole derivatives .

- Metabolic Considerations : The absence of ester or sulfonyl groups (common in and analogs) in the target compound suggests improved hydrolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.